Cas no 3639-21-2 (Butanoic acid,2-ethyl-2-hydroxy-)
Butanoic acid,2-ethyl-2-hydroxy- Chemical and Physical Properties
Names and Identifiers
-
- Butanoic acid,2-ethyl-2-hydroxy-
- 2-ETHYL-2-HYDROXYBUTYRIC ACID
- 2-Ethyl-2-hydroxybutanoic acid #
- LMFA01050387
- FT-0612236
- AS-60390
- EINECS 222-867-6
- CHEBI:165404
- HBPyU?O-(Benzotriazol-1-yl)-N,N,N',N'-bis(tetramethylene)uronium hexafluorophosphate
- SCHEMBL283370
- Butanoic acid, 2-ethyl-2-hydroxy-
- 2-Ethyl-2-Hydroxybutyrate
- SB84203
- 3639-21-2
- NS00030031
- AKOS009158317
- HY-142105
- 2-Ethyl-2-hydroxybutanoicacid
- 2-Ethyl-2-hydroxy-butyric acid
- 2-Ethyl-2-hydroxybutyric acid, 99%
- 2-ethyl-2-hydroxy-butanoic acid
- A823222
- 2-ethyl-2-hydroxybutanoate
- CS-0376187
- 2-Ethyl-2-hydroxybutanoic acid
- DTXSID90189914
- G77262
- DB-048955
-
- MDL: MFCD00004183
- Inchi: 1S/C6H12O3/c1-3-6(9,4-2)5(7)8/h9H,3-4H2,1-2H3,(H,7,8)
- InChI Key: LXVSANCQXSSLPA-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)(CC)CC
Computed Properties
- Exact Mass: 132.07866
- Monoisotopic Mass: 132.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.8
- Topological Polar Surface Area: 57.5A^2
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.0160 (rough estimate)
- Melting Point: 79-82 °C (lit.)
- Boiling Point: 277.83°C (rough estimate)
- Flash Point: 120.1°C
- Refractive Index: 1.4691 (estimate)
- PSA: 57.53
- LogP: 0.62210
- Solubility: Not determined
Butanoic acid,2-ethyl-2-hydroxy- Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-37/39
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Hazardous Material Identification:
- Risk Phrases:36/37/38
- Safety Term:S24/25
Butanoic acid,2-ethyl-2-hydroxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03557-5g |
2-Ethyl-2-hydroxybutanoic acid |
3639-21-2 | 99% | 5g |
¥1398.0 | 2024-07-18 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 138436-5G |
Butanoic acid,2-ethyl-2-hydroxy- |
3639-21-2 | 5g |
¥1168.85 | 2023-12-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E923327-5g |
2-ethyl-2-hydroxybutanoic acid |
3639-21-2 | 99% | 5g |
¥594.00 | 2022-01-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-230269-5g |
2-Ethyl-2-hydroxybutyric acid, |
3639-21-2 | 99% | 5g |
¥602.00 | 2023-09-05 | |
| eNovation Chemicals LLC | K41720-100g |
2-Ethyl-2-hydroxybutyric acid |
3639-21-2 | 95% | 100g |
$3850 | 2024-05-25 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-230269-5 g |
2-Ethyl-2-hydroxybutyric acid, |
3639-21-2 | 99% | 5g |
¥602.00 | 2023-07-11 | |
| Ambeed | A124153-25g |
2-Ethyl-2-hydroxybutanoic acid |
3639-21-2 | 95% | 25g |
$881.0 | 2024-04-19 | |
| Aaron | AR003HVU-250mg |
2-Ethyl-2-hydroxybutanoic acid |
3639-21-2 | 99% | 250mg |
$26.00 | 2025-02-12 | |
| Aaron | AR003HVU-1g |
2-Ethyl-2-hydroxybutanoic acid |
3639-21-2 | 99% | 1g |
$74.00 | 2025-02-12 | |
| Aaron | AR003HVU-5g |
2-Ethyl-2-hydroxybutanoic acid |
3639-21-2 | 99% | 5g |
$262.00 | 2023-12-14 |
Butanoic acid,2-ethyl-2-hydroxy- Suppliers
Butanoic acid,2-ethyl-2-hydroxy- Related Literature
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Basab Bijayi Dhar,Ritam Mukherjee,Edwin S. Gould Dalton Trans. 2009 868
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Basab Bijayi Dhar,Ritam Mukherjee,Edwin S. Gould Dalton Trans. 2009 868
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Hiroyuki Nishiyama,Masahiro Ono,Takuya Sugimoto,Toshio Sasai,Naoyuki Asakawa,Takashi Yaegashi,Masato Nagaoka,Takeshi Matsuzaki,Noriyuki Kogure,Mariko Kitajima,Hiromitsu Takayama Med. Chem. Commun. 2012 3 1500
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Hiroyuki Nishiyama,Masahiro Ono,Takuya Sugimoto,Toshio Sasai,Naoyuki Asakawa,Takashi Yaegashi,Masato Nagaoka,Takeshi Matsuzaki,Noriyuki Kogure,Mariko Kitajima,Hiromitsu Takayama Med. Chem. Commun. 2012 3 1500
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5. Electron paramagnetic resonance spectroscopic characterization of {2,2-bis(hydroxymethyl)-2-[bis(2-hydroxy-ethyl)amino]ethanolato}oxochromate(V)Beshakeh S. Fonkeng,Edward Gelerinter,Rathindra N. Bose J. Chem. Soc. Dalton Trans. 1995 4129
Additional information on Butanoic acid,2-ethyl-2-hydroxy-
Butanoic acid, 2-ethyl-2-hydroxy (CAS No. 3639-21-2): A Comprehensive Overview
Butanoic acid, 2-ethyl-2-hydroxy (CAS No. 3639-21-2) is a versatile organic compound that has garnered significant attention in various fields, including pharmaceuticals, chemical synthesis, and materials science. This compound, also known as 2-Ethyl-2-hydroxybutanoic acid, is characterized by its unique structural features and diverse applications. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to this compound.
Chemical Structure and Properties
Butanoic acid, 2-ethyl-2-hydroxy is a carboxylic acid with the molecular formula C7H14O3. The presence of a hydroxyl group (-OH) and an ethyl group (-CH2CH3) on the same carbon atom imparts unique chemical properties to this compound. The hydroxyl group can participate in hydrogen bonding, making 2-Ethyl-2-hydroxybutanoic acid a polar molecule with good solubility in water and other polar solvents. Additionally, the carboxylic acid group (-COOH) can undergo various chemical reactions, such as esterification, amide formation, and decarboxylation.
The physical properties of Butanoic acid, 2-ethyl-2-hydroxy include a melting point of approximately -15°C and a boiling point of around 180°C. These properties make it suitable for use in a wide range of applications where thermal stability is required.
Synthesis Methods
The synthesis of Butanoic acid, 2-ethyl-2-hydroxy can be achieved through several routes. One common method involves the hydration of crotonaldehyde (C4H6O) followed by subsequent oxidation steps. The reaction sequence typically includes the addition of water to the double bond of crotonaldehyde to form an alcohol intermediate, which is then oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl).
An alternative synthetic route involves the reaction of ethyl acetoacetate (C6H10O3) with formaldehyde (CH2O) under acidic conditions. This reaction leads to the formation of a hemiacetal intermediate, which can be further hydrolyzed and oxidized to yield Butanoic acid, 2-ethyl-2-hydroxy.
Applications in Pharmaceuticals and Chemical Synthesis
Butanoic acid, 2-ethyl-2-hydroxy has found applications in the pharmaceutical industry due to its potential as an intermediate in the synthesis of various drugs. For instance, it can be used in the preparation of anti-inflammatory agents and analgesics. Recent research has also explored its use as a building block for the synthesis of more complex molecules with therapeutic properties.
In chemical synthesis, Butanoic acid, 2-ethyl-2-hydroxy serves as a valuable starting material for the preparation of esters and amides. These derivatives are widely used in the formulation of polymers, coatings, and adhesives. The ability to functionalize this compound through esterification and amide formation opens up numerous possibilities for developing new materials with tailored properties.
Recent Research Advancements
The scientific community has shown increasing interest in exploring the potential applications of Butanoic acid, 2-ethyl-2-hydroxy in various fields. Recent studies have focused on its use as a chiral building block for asymmetric synthesis. Chiral compounds are essential in pharmaceuticals due to their ability to interact selectively with biological targets. Researchers have developed efficient methods for synthesizing enantiomerically pure forms of Butanoic acid, 2-ethyl-2-hydroxy, which can be used as chiral auxiliaries or ligands in catalytic reactions.
Another area of interest is the use of Butanoic acid, 2-ethyl-2-hydroxy in green chemistry initiatives. The development of sustainable synthetic routes that minimize environmental impact is a priority in modern chemical research. Studies have shown that Butanoic acid, 2-ethyl-2-hydroxy can be synthesized using renewable feedstocks and environmentally friendly catalysts, making it an attractive candidate for green chemistry applications.
Safety Considerations and Handling Guidelines
While Butanoic acid, 2-ethyl-2-hydroxy is generally considered safe for laboratory use when proper handling guidelines are followed, it is important to exercise caution due to its acidic nature. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn during handling to prevent skin contact and inhalation. Additionally, proper ventilation should be maintained to avoid exposure to vapors.
In case of accidental contact with skin or eyes, immediate rinsing with water for at least 15 minutes is recommended. If ingested or inhaled, medical attention should be sought promptly. It is also advisable to store Butanoic acid, 2-ethyl-2-hydroxy in well-sealed containers away from incompatible substances such as strong oxidizers.
Conclusion
Butanoic acid, 2-ethyl-2-hydroxy (CAS No. 3639-21-2) is a multifaceted organic compound with a wide range of applications in pharmaceuticals, chemical synthesis, and materials science. Its unique chemical structure and properties make it an invaluable component in various research and industrial processes. As ongoing research continues to uncover new possibilities for its use, Butanoic acid, 2-ethyl-2-hydroxy remains a promising compound with significant potential for future developments.
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